N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19075140
InChI: InChI=1S/C11H16N4O3/c1-4-6-15-9(12)8(13-7(3)16)10(17)14(5-2)11(15)18/h12H,4-6H2,1-3H3/p+1
SMILES:
Molecular Formula: C11H17N4O3+
Molecular Weight: 253.28 g/mol

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

CAS No.:

Cat. No.: VC19075140

Molecular Formula: C11H17N4O3+

Molecular Weight: 253.28 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide -

Specification

Molecular Formula C11H17N4O3+
Molecular Weight 253.28 g/mol
IUPAC Name N-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-3-ium-5-ylidene)acetamide
Standard InChI InChI=1S/C11H16N4O3/c1-4-6-15-9(12)8(13-7(3)16)10(17)14(5-2)11(15)18/h12H,4-6H2,1-3H3/p+1
Standard InChI Key LCICVUFTXPFTDH-UHFFFAOYSA-O
Canonical SMILES CCC[N+]1=C(C(=NC(=O)C)C(=O)N(C1=O)CC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide (molecular formula: C₁₁H₁₈N₄O₃; molecular weight: 254.29 g/mol) features a tetrahydropyrimidine ring system with substituents at the 1-, 3-, and 6-positions. The 1-position is occupied by a propyl group (C₃H₇), while the 3-position bears an ethyl group (C₂H₅). An acetamide moiety (-NHCOCH₃) is attached to the 6-amino group, conferring polarity and hydrogen-bonding capacity. The compound’s IUPAC name, N-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-3-ium-5-ylidene)acetamide, reflects its tautomeric equilibria and cationic character in solution.

Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.25 (t, 3H, CH₂CH₃), 2.05 (s, 3H, COCH₃), 3.45–3.70 (m, 4H, NCH₂CH₂CH₃ and NCH₂CH₃).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with optimal storage conditions at -20°C under inert atmosphere.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O₃
Molecular Weight254.29 g/mol
Melting Point198–202°C (decomposes)
LogP (Octanol-Water)1.45 ± 0.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide proceeds via a three-step sequence:

  • Condensation: Ethyl acetoacetate reacts with propylamine under acidic conditions to form 1-propyl-3-ethyl-6-aminouracil.

  • Acetylation: The 6-amino group is acetylated using acetic anhydride in pyridine, yielding 6-acetamido-1-propyl-3-ethyluracil.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the uracil ring to the tetrahydro derivative.

Key Optimization Parameters:

Analytical Characterization

Purity is assessed via reverse-phase HPLC (C18 column, 90:10 H₂O:MeCN, λ = 254 nm), showing ≥95% purity. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 255.1 [M+H]⁺.

Biological Activities

Antibacterial and Antifungal Effects

In vitro assays against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria reveal minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to ampicillin . Against Aspergillus niger, the compound exhibits an MIC of 32 μg/mL, with a minimum fungicidal concentration (MFC) of 64 μg/mL . The acetamide group enhances membrane permeability, while the pyrimidine ring inhibits dihydrofolate reductase (DHFR) .

Table 2: Antimicrobial Activity

OrganismMIC (μg/mL)MBC/MFC (μg/mL)
Bacillus subtilis816
Escherichia coli1632
Aspergillus niger3264

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for DHFR binding; methylation reduces activity by 90% .

  • Propyl Substituent: Longer alkyl chains (e.g., butyl) improve lipophilicity but decrease solubility .

  • Acetamide Moiety: Replacement with thioacetamide (as in NSC99689) enhances antifungal potency .

Comparative Analysis With Analogues

NSC99689 (PubChem CID 264545): A thioacetamide analog with superior antifungal activity (MIC = 16 μg/mL against Candida albicans) .
C19H34N6O5 (ChemSpider ID 33207163): A butyl-substituted derivative showing enhanced pharmacokinetic properties (t₁/₂ = 6.2 h in rats) .

Table 3: Analog Comparison

CompoundAntifungal MIC (μg/mL)Half-Life (h)
Target Compound32 (A. niger)3.8
NSC9968916 (C. albicans)2.1
C19H34N6O564 (A. niger)6.2

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